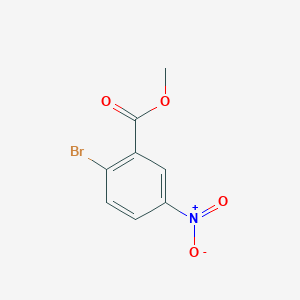

Methyl 2-bromo-5-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57462. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEYYEKRZNRECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288757 | |

| Record name | Methyl 2-bromo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6942-36-5 | |

| Record name | 6942-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-bromo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Bromo-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Melting Point of Methyl 2-bromo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Fundamental Physical Constant

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecular compounds is paramount. Among the fundamental physical properties, the melting point stands as a primary indicator of a substance's purity and identity. This guide provides a comprehensive technical overview of the melting point of methyl 2-bromo-5-nitrobenzoate, a key intermediate in the synthesis of various organic molecules.[1][2]

This document, intended for a scientific audience, will delve into the theoretical underpinnings of melting point determination, present a detailed experimental protocol for its accurate measurement, and discuss the common pitfalls and sources of error. Furthermore, we will explore the synthesis and purification of this compound, as the presence of impurities from these processes directly impacts its melting point.

Reported Melting Point of this compound

A survey of scientific literature and chemical supplier data reveals a consistent, narrow melting range for this compound, indicative of a high degree of purity for the commercially available substance. The sharpness of the melting point is a critical quality attribute. Impurities typically lead to a depression and broadening of the melting range.[3] The quantitative data from various sources are summarized in the table below for clear comparison.

| Reported Melting Point Range (°C) | Source Type |

| 79.0 - 83.0 °C | Chemical Supplier |

| 79 - 81 °C (lit.) | Chemical Supplier |

| 82 °C | Chemical Supplier |

The Science Behind Melting Point Depression

The presence of even small amounts of impurities can disrupt the crystalline lattice of a solid.[3] This disruption weakens the intermolecular forces holding the molecules together, meaning less thermal energy is required to break the solid structure and transition to a liquid state. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry. A broad melting range, typically greater than 2°C, is a strong indicator of the presence of impurities.

Experimental Protocol: Accurate Determination of Melting Point

The capillary method is the most widely accepted and pharmacopeia-recognized technique for determining the melting point of a solid crystalline substance. This protocol outlines the procedure using a modern digital melting point apparatus.

Apparatus and Materials

-

Apparatus:

-

Digital melting point apparatus (e.g., Mel-Temp, Stuart SMP10)

-

Calibrated thermometer or temperature sensor

-

Mortar and pestle

-

Spatula

-

-

Materials:

Calibration of the Melting Point Apparatus

To ensure the accuracy of the melting point determination, the apparatus must be calibrated using certified reference standards with known, sharp melting points.[6]

Calibration Workflow

Caption: Workflow for the calibration of a melting point apparatus.

Step-by-Step Calibration Procedure:

-

Select Reference Standards: Choose at least two, preferably three, certified reference standards whose melting points bracket the expected melting point of this compound (79-83°C). Suitable standards include vanillin (81-83°C) and acetanilide (114-116°C).[4]

-

Prepare Capillary Samples: Finely grind the reference standards and pack them into separate capillary tubes to a height of 2-3 mm.

-

Determine Melting Points: Following the procedure for the specific melting point apparatus, determine the melting point of each reference standard.

-

Compare and Correct: Compare the observed melting points to the certified values. If a consistent deviation is observed, a correction factor should be applied to all subsequent measurements, or a calibration curve should be constructed.[7]

Step-by-Step Procedure for this compound

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube by tapping the sealed end on a hard surface to ensure tight packing. The final sample height should be 2-3 mm.

-

-

Initial Rapid Determination (Optional but Recommended):

-

Place the packed capillary tube into the heating block of the apparatus.

-

Heat the sample rapidly (e.g., 10-20°C/minute) and note the approximate temperature at which it melts. This provides a target for the more precise measurement.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new, properly prepared capillary tube into the apparatus.

-

Set the heating rate to 1-2°C per minute, starting from approximately 15°C below the expected melting point.

-

Observe the sample continuously through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid is observed (Tinitial).

-

Continue heating at the same rate and record the temperature at which the last solid crystal melts (Tfinal).

-

The reported melting point should be the range from Tinitial to Tfinal.

-

-

Post-Measurement:

-

Turn off and allow the apparatus to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Workflow for Melting Point Determination

Caption: Experimental workflow for melting point determination.

Synthesis, Purification, and Potential Impurities

The purity of this compound, and thus its melting point, is intrinsically linked to its synthesis and purification. A common synthetic route involves the esterification of 2-bromo-5-nitrobenzoic acid.

Synthesis of 2-bromo-5-nitrobenzoic Acid (Precursor)

The precursor, 2-bromo-5-nitrobenzoic acid, can be synthesized by the nitration of 2-bromobenzoic acid.[4]

Reaction Scheme:

Potential Impurities from Synthesis:

-

Unreacted 2-bromobenzoic acid: If the reaction does not go to completion, the starting material will remain as an impurity.

-

Isomeric products: Nitration of a substituted benzene ring can sometimes lead to the formation of small amounts of other isomers, such as 2-bromo-3-nitrobenzoic acid.

Fischer Esterification to this compound

The carboxylic acid is then converted to the methyl ester via Fischer esterification, typically using methanol in the presence of an acid catalyst like sulfuric acid.[3]

Reaction Scheme:

Potential Impurities from Esterification:

-

Unreacted 2-bromo-5-nitrobenzoic acid: Incomplete esterification will leave the starting carboxylic acid as an impurity.

-

Byproducts from side reactions: At elevated temperatures, side reactions such as ether formation from the alcohol can occur.

Purification by Recrystallization

Recrystallization is the primary method for purifying the crude this compound. The choice of solvent is critical for effective purification. An ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature. For esters, common recrystallization solvents include ethanol, methanol, or mixtures with water.[6][8]

General Recrystallization Procedure:

-

Dissolution: Dissolve the crude solid in a minimal amount of a suitable hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: The purified crystals are collected by vacuum filtration.

-

Washing: The crystals are washed with a small amount of cold solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried thoroughly to remove any residual solvent.

Troubleshooting Recrystallization

Caption: Troubleshooting common issues in recrystallization.

Spectroscopic Characterization

While melting point is a crucial identifier, a comprehensive characterization of this compound also involves spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure. The 1H NMR spectrum would be expected to show signals for the aromatic protons and the methyl ester protons.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include those for the C=O of the ester and the N-O stretching of the nitro group.[9]

Conclusion

The melting point of this compound is a critical physical property that serves as a reliable indicator of its identity and purity. An accurate determination requires careful experimental technique, including proper sample preparation, a slow heating rate, and a calibrated apparatus. Understanding the synthetic route and potential impurities is essential for interpreting the melting point data correctly. By adhering to the protocols and principles outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize melting point determination as a key tool in their work with this important chemical intermediate.

References

-

Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]

-

Pharma Beginners. (2020, July 20). Operation and Calibration of Melting Point Apparatus. Retrieved from [Link]

-

Pharma Times Official. (2025, August 11). Calibration of Melting Point Apparatus. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PharmaGuideHub. (2024, February 8). CALIBRATION OF MELTING POINT APPARATUS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

CSUB. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

ResearchGate. (2016, January 29). Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Methyl 2-bromo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Critical Role of Solubility in Scientific Research and Development

In the realm of drug discovery and chemical process development, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of successful research and commercialization. The therapeutic efficacy of a drug is intrinsically linked to its ability to dissolve in physiological fluids to be absorbed into the systemic circulation. For a synthetic intermediate like methyl 2-bromo-5-nitrobenzoate, its solubility in various organic solvents dictates the choice of reaction media, purification strategies (such as crystallization), and overall process efficiency.

This guide will provide a robust framework for approaching the solubility of this compound, empowering scientists to generate the precise data required for their specific applications.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is paramount to predicting and interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₄ | [PubChem][1] |

| Molecular Weight | 260.04 g/mol | [PubChem][1] |

| Appearance | White to light yellow solid | [Sigma-Aldrich] |

| Melting Point | 79-81 °C | [Sigma-Aldrich] |

| InChI Key | VSEYYEKRZNRECT-UHFFFAOYSA-N | [PubChem][1] |

Theoretical Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound contains several functional groups that influence its polarity and, consequently, its solubility.

-

Aromatic Ring: The benzene ring is inherently nonpolar.

-

Bromo Group (-Br): The bromine atom is electronegative, introducing a dipole moment and increasing the molecule's polarizability.

-

Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and highly polar.

-

Methyl Ester Group (-COOCH₃): This group is also polar.

Based on this structure, we can anticipate the following solubility trends:

-

Water: The presence of polar nitro and ester groups may impart some degree of water solubility, but the nonpolar aromatic ring and the bromo substituent will likely limit it, making it sparingly soluble in water.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the oxygen atoms of the nitro and ester groups, suggesting moderate to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess significant dipole moments and should be effective at solvating the polar regions of the molecule, leading to good solubility.[2]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the nitro and ester groups, the solubility in nonpolar solvents is expected to be low.

Experimental Determination of Solubility

Given the lack of published quantitative data, empirical determination is necessary. The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the essential steps for determining the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, water)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker or on a stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV/Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualization of the Experimental Workflow

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Analytical Quantification Methods

UV/Vis Spectroscopy

This method is suitable if this compound has a chromophore that absorbs light in the UV-visible range, which is expected due to the aromatic nitro group.

Protocol:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Prepare Standards: Create a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate Calibration Curve: Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

Analyze Sample: Measure the absorbance of the diluted, filtered saturated solution at λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method for quantification, especially in complex matrices.

Protocol:

-

Develop an HPLC Method:

-

Column: A reverse-phase column (e.g., C18) is typically suitable for this type of compound.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will need to be optimized.

-

Detection: A UV detector set to a wavelength where this compound absorbs strongly.

-

Flow Rate and Injection Volume: Typical values would be 1 mL/min and 10-20 µL, respectively.

-

-

Prepare Standards: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase or a compatible solvent.

-

Generate Calibration Curve: Inject each standard and create a calibration curve by plotting the peak area versus concentration.

-

Analyze Sample: Inject the diluted, filtered saturated solution.

-

Calculate Concentration: Determine the concentration of the diluted sample from the calibration curve and the measured peak area. Account for the dilution to find the solubility.

Visualization of the Analytical Workflow

Caption: Analytical workflows for quantifying the solubility of this compound.

Trustworthiness and Self-Validating Systems

To ensure the integrity of the generated solubility data, the following self-validating measures should be incorporated into the experimental design:

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

-

Multiple Replicates: All experiments should be performed in at least triplicate to assess the precision of the measurements.

-

Calibration Curve Linearity: The calibration curves for both UV/Vis and HPLC methods should have a correlation coefficient (R²) of >0.99 to ensure a reliable relationship between signal and concentration.

-

Blank Controls: A solvent blank should be run to ensure that there are no interfering signals at the analytical wavelength or retention time.

Conclusion

While a definitive, published value for the solubility of this compound in various solvents remains elusive, this guide provides a comprehensive framework for its determination. By understanding its physicochemical properties and the theoretical principles of solubility, researchers can make informed decisions about solvent selection. The detailed experimental protocols for the shake-flask method, coupled with robust analytical quantification techniques like UV/Vis spectroscopy and HPLC, empower scientists to generate reliable and accurate solubility data tailored to their specific research and development needs. Adherence to the principles of scientific integrity through self-validating experimental design will ensure the trustworthiness of the obtained results, facilitating progress in drug discovery and chemical synthesis.

References

-

PubChemLite. This compound (C8H6BrNO4). [Link]

-

SpectraBase. This compound - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. This compound. [Link]

-

PubChem. Methyl 5-bromo-2-nitrobenzoate. [Link]

-

ResearchGate. Structure–Activity Relationships in Nitro-Aromatic Compounds. [Link]

-

Home Sunshine Pharma. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1. [Link]

-

Fisher Scientific. This compound, 98+%. [Link]

-

PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate. [Link]

-

PubChem. Methyl 2-methyl-5-nitrobenzoate. [Link]

-

PMC. Some Thermodynamic Properties of Bromobenzene from 0 to 1500 K. [Link]

-

ChemWhat. (Methyl 2-broMo-5-nitro-phenylacetate) CAS#: 1261682-76-1. [Link]

-

PubChem. 1-Bromo-4-nitrobenzene. [Link]

-

PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of aromatic nitro compounds. [Link]

-

PubChem. Methyl 2-chloro-5-nitrobenzoate. [Link]

-

Aaron Chemicals. 5-Bromo-2-methyl-3-nitrobenzoic acid. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 2-bromo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl 2-bromo-5-nitrobenzoate. In the absence of a publicly available experimental spectrum for this specific compound, this document outlines a robust methodology for the prediction and assignment of its ¹³C NMR signals. This is achieved through an in-depth analysis of substituent effects and a comparative study of structurally related molecules. This guide serves as a critical resource for the structural elucidation and characterization of this and similar compounds in the fields of chemical research and pharmaceutical development.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound with a unique electronic landscape shaped by the interplay of its three substituents: a bromo group, a nitro group, and a methyl ester group. The precise arrangement of these functional groups on the benzene ring dictates the molecule's reactivity and potential applications, particularly as an intermediate in organic synthesis and drug discovery.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural verification of such molecules. Each carbon atom in a unique chemical environment gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the surrounding electronic distribution. A thorough understanding of the ¹³C NMR spectrum is therefore paramount for confirming the identity and purity of this compound.

Theoretical Framework: Unraveling Substituent Effects on ¹³C NMR Chemical Shifts

The chemical shifts of the aromatic carbons in this compound are primarily influenced by the electronic effects of the bromo, nitro, and methyl ester substituents. These effects can be broadly categorized as inductive effects and resonance (mesomeric) effects.

-

Bromo Group (-Br): The bromo group is electronegative and thus exerts an electron-withdrawing inductive effect (-I), which deshields (shifts to a higher ppm value) the directly attached carbon (ipso-carbon). Conversely, through its lone pairs, it can participate in resonance, exerting an electron-donating resonance effect (+M), which tends to shield the ortho and para carbons. In the case of halogens, the inductive effect is generally considered to be dominant for ¹³C NMR chemical shifts.[1]

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, both inductively (-I) and through resonance (-M).[2][3] This leads to significant deshielding of the aromatic carbons, particularly at the ortho and para positions relative to the nitro group. The ipso-carbon attached to the nitro group is also strongly deshielded.[4]

-

Methyl Ester Group (-COOCH₃): The methyl ester group is an electron-withdrawing group primarily through its inductive effect (-I) and resonance effect (-M).[5] This results in a deshielding of the ipso-carbon and other carbons within the aromatic ring. The carbonyl carbon of the ester group itself appears at a characteristic downfield position, typically in the range of 165-175 ppm. The methoxy carbon (-OCH₃) will appear in the aliphatic region, generally around 50-60 ppm.

The interplay of these substituent effects in a polysubstituted benzene ring can be complex. However, a reasonable prediction of the ¹³C NMR chemical shifts can be achieved by applying the principle of substituent additivity, using empirical data from monosubstituted and disubstituted benzenes.

Methodology for Spectral Prediction and Assignment

In the absence of an experimental spectrum, the ¹³C NMR chemical shifts for this compound can be predicted using the principle of substituent chemical shift (SCS) additivity. This method involves starting with the chemical shift of benzene (128.5 ppm) and adding the known SCS values for each substituent at the corresponding positions.

The following workflow outlines the process for predicting the chemical shifts:

Caption: Workflow for Predicting ¹³C NMR Chemical Shifts.

Predicted ¹³C NMR Chemical Shifts for this compound

Based on the additivity of substituent chemical shifts from benzene (δ 128.5 ppm) and the known effects of the bromo, nitro, and methyl ester groups, the predicted ¹³C NMR chemical shifts for this compound are presented in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | 164-168 | Carbonyl carbon of the methyl ester group. |

| C-1 | 131-135 | Ipso-carbon attached to the -COOCH₃ group, deshielded by the ester and influenced by the ortho-bromo group. |

| C-2 | 118-122 | Ipso-carbon attached to the -Br group, shielded by the "heavy atom effect" of bromine.[6] |

| C-3 | 135-139 | Aromatic CH, deshielded by the para-nitro group and the ortho-bromo group. |

| C-4 | 125-129 | Aromatic CH, influenced by the ortho-nitro group and meta to the other substituents. |

| C-5 | 147-151 | Ipso-carbon attached to the -NO₂ group, strongly deshielded by the nitro group. |

| C-6 | 123-127 | Aromatic CH, deshielded by the ortho-nitro group. |

| -OCH₃ | 52-55 | Methoxy carbon of the ester group. |

Note: These are estimated values and the actual experimental values may vary depending on the solvent and other experimental conditions.

The expected ¹³C NMR spectrum will show eight distinct signals, as all carbon atoms are in unique chemical environments due to the lack of symmetry in the molecule.[7]

The following diagram illustrates the expected relative positions of the aromatic carbon signals based on the electronic effects of the substituents.

Caption: Predicted Relative Chemical Shifts of Aromatic Carbons.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

A. Sample Preparation

-

Purity: Ensure the sample of this compound is of high purity to avoid spectral artifacts from impurities.[8]

-

Sample Quantity: Dissolve 10-50 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent.[8]

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (0.0 ppm).

-

NMR Tube: Use a clean, dry, standard 5 mm NMR tube.

-

Dissolution: Ensure the sample is completely dissolved. Gentle warming or vortexing may be applied if necessary.

B. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Nucleus: Observe the ¹³C nucleus.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that covers the expected range of chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

C. Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm.

Conclusion

This technical guide provides a comprehensive framework for understanding and predicting the ¹³C NMR chemical shifts of this compound. By leveraging the principles of substituent effects and established methodologies for spectral analysis, researchers, scientists, and drug development professionals can confidently assign the ¹³C NMR spectrum of this compound, even in the absence of pre-existing experimental data. The detailed experimental protocol further equips scientists with the necessary steps to acquire a high-quality spectrum for structural verification and further research endeavors.

References

- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243.

- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10763-10771.

- Pearson. How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by b. 13 C NMR spectroscopy?.

- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841.

- Kim, D. H., & Lee, W. S. (2010). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Bulletin of the Korean Chemical Society, 31(10), 2883-2888.

- ChemicalBook. (n.d.). Bromobenzene(108-86-1) 13C NMR spectrum.

- ChemicalBook. (n.d.).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).

- ChemicalBook. (n.d.). Nitrobenzene(98-95-3) 13C NMR spectrum.

- BenchChem. (2025).

- Chegg. (2021). Solved 11. Example the 13C-NMR spectrum of bromobenzene.

- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

- Royal Society of Chemistry. (n.d.).

- Onchoke, K. K. (2021). 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Chemistry LibreTexts. (2024).

Sources

- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitrobenzene(98-95-3) 13C NMR [m.chemicalbook.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished byb. ... | Study Prep in Pearson+ [pearson.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the FT-IR Spectral Data of Methyl 2-bromo-5-nitrobenzoate

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectral data of methyl 2-bromo-5-nitrobenzoate, a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document offers insights into the structural characterization of this molecule using FT-IR spectroscopy, underpinned by field-proven expertise and authoritative references.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

This compound (C₈H₆BrNO₄) is a polysubstituted benzene derivative incorporating an ester, a nitro group, and a bromine atom. This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules. Verifying the identity and purity of such intermediates is paramount in any synthetic workflow, and FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.

The principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations of its constituent chemical bonds. Each functional group possesses a characteristic set of vibrational frequencies, and therefore, an FT-IR spectrum acts as a molecular "fingerprint," providing definitive structural information. This guide will dissect the FT-IR spectrum of this compound, correlating specific absorption bands to the vibrational modes of its functional groups.

Actual FT-IR spectra for this compound are available from several reputable sources, including the SpectraBase database, which archives spectra from suppliers like Sigma-Aldrich (under the Aldrich brand) and Bio-Rad Laboratories.[1][2] The analysis presented herein is based on the expected vibrational frequencies for the functional moieties present in the molecule, supported by established spectroscopic principles.

Analysis of the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that confirm the presence of the aromatic ring, the methyl ester, the nitro group, and the carbon-bromine bond. The interpretation of the spectrum can be systematically approached by considering the contributions of each functional group.

The Aromatic System: C-H and C=C Vibrations

The presence of the benzene ring is evidenced by several characteristic absorptions. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[3] In the spectrum of this compound, one would expect to observe weak to medium bands in the region of 3100-3000 cm⁻¹ .

The carbon-carbon stretching vibrations within the aromatic ring give rise to a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.[3] These are often referred to as "ring modes."

Furthermore, the substitution pattern on the benzene ring can often be deduced from the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹). For a 1,2,4-trisubstituted benzene ring, characteristic absorption bands are expected in the 900-800 cm⁻¹ range.

The Methyl Ester Group: A Tale of Three Strong Bands

Aromatic esters, such as this compound, typically exhibit a pattern of three strong absorption bands, often referred to as the "Rule of Three".[4]

-

C=O Carbonyl Stretch: This is usually the most intense and easily identifiable band in the spectrum. For aromatic esters, conjugation with the benzene ring lowers the vibrational frequency compared to aliphatic esters. This strong, sharp peak is expected in the range of 1730-1715 cm⁻¹ .[3][4]

-

Asymmetric C-O-C Stretch: A strong band corresponding to the asymmetric stretching of the C-O-C linkage of the ester is anticipated between 1310-1250 cm⁻¹ .[4]

-

Symmetric C-O-C Stretch: A second strong C-O stretching band, corresponding to the symmetric vibration, is typically observed in the 1130-1100 cm⁻¹ region.[4]

The Nitro Group: Characteristic Symmetric and Asymmetric Stretches

The presence of a nitro group (NO₂) attached to an aromatic ring is confirmed by two strong and characteristic absorption bands.[5]

-

Asymmetric N-O Stretch: A strong absorption band is expected in the region of 1550-1475 cm⁻¹ .[5]

-

Symmetric N-O Stretch: Another strong band, corresponding to the symmetric stretching of the N-O bonds, is found at a lower frequency, typically between 1360-1290 cm⁻¹ .[5]

The Carbon-Bromine Bond

The C-Br stretching vibration is found in the low-frequency fingerprint region of the spectrum. This band is often of medium to strong intensity and is expected in the range of 680-500 cm⁻¹ . Its precise position can be influenced by the overall structure of the molecule.

Summary of Expected FT-IR Spectral Data

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on established correlation data.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |

| 1730-1715 | C=O Stretch | Aromatic Ester | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium |

| 1550-1475 | Asymmetric N-O Stretch | Aromatic Nitro | Strong |

| 1360-1290 | Symmetric N-O Stretch | Aromatic Nitro | Strong |

| 1310-1250 | Asymmetric C-O-C Stretch | Aromatic Ester | Strong |

| 1130-1100 | Symmetric C-O-C Stretch | Aromatic Ester | Strong |

| 900-800 | C-H Out-of-Plane Bend | Aromatic | Medium to Strong |

| 680-500 | C-Br Stretch | Aryl Halide | Medium to Strong |

Experimental Protocols for FT-IR Analysis of Solid Samples

Accurate and reproducible FT-IR spectra of solid samples like this compound can be obtained using several well-established techniques. The choice of method depends on the sample properties and the available instrumentation.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a popular and convenient method that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Experimental Workflow for ATR-FTIR

Caption: A schematic of the ATR-FTIR experimental workflow.

Potassium Bromide (KBr) Pellet Method

The KBr pellet method is a traditional transmission technique that involves dispersing the solid sample in a matrix of dry potassium bromide.

Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum of the empty sample compartment should be recorded beforehand.

Logical Relationship of Key Functional Groups and their IR Signatures

Caption: Correlation between functional groups and their IR signatures.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information, allowing for unambiguous confirmation of its chemical identity. The characteristic absorption bands for the aromatic system, the methyl ester, the nitro group, and the carbon-bromine bond are all readily identifiable. This in-depth guide serves as a valuable resource for scientists and researchers, enabling them to confidently interpret the FT-IR spectral data of this important synthetic intermediate and ensure the integrity of their chemical processes. By understanding the correlation between molecular structure and vibrational spectra, professionals in drug development and related fields can effectively utilize FT-IR spectroscopy for quality control and reaction monitoring.

References

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245494, this compound. Retrieved from [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Synthesis of Methyl 2-bromo-5-nitrobenzoate from 2-bromobenzoic acid: An In-depth Technical Guide

This guide provides a comprehensive technical overview for the synthesis of methyl 2-bromo-5-nitrobenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is a two-step process commencing with the electrophilic nitration of 2-bromobenzoic acid to yield 2-bromo-5-nitrobenzoic acid, followed by Fischer-Speier esterification to afford the final product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical safety information.

Strategic Overview and Rationale

The synthetic strategy hinges on the regioselective introduction of a nitro group onto the aromatic ring of 2-bromobenzoic acid, followed by the conversion of the carboxylic acid functionality into a methyl ester. The choice of a nitrating mixture of concentrated nitric and sulfuric acids is a well-established and efficient method for electrophilic aromatic substitution. The subsequent Fischer-Speier esterification provides a straightforward and scalable route to the desired methyl ester.

Mechanistic Insights: Directing Effects in Electrophilic Nitration

The regioselectivity of the nitration of 2-bromobenzoic acid is governed by the electronic effects of the two substituents on the benzene ring: the bromo group and the carboxylic acid group.

-

Carboxylic Acid Group (-COOH): This group is a deactivating, meta-directing substituent.[1][2] Through its electron-withdrawing inductive and resonance effects, it reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The deactivation is more pronounced at the ortho and para positions, thus directing the incoming electrophile to the meta position.

-

Bromo Group (-Br): The bromo group is also deactivating due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because of the lone pairs of electrons on the bromine atom that can be donated to the ring through resonance, stabilizing the arenium ion intermediate when attack occurs at these positions.

In the case of 2-bromobenzoic acid, the two substituents exert competing influences. The carboxylic acid at position 1 strongly deactivates the adjacent ortho position (position 6) and the para position (position 4). The bromo group at position 2 directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The position meta to the carboxylic acid group and para to the bromo group (position 5) is the most favorable for electrophilic attack. This is because it is the least deactivated position, representing a compromise between the directing effects of both substituents.

dot graph "Nitration_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="2-Bromobenzoic Acid"]; B [label="Nitronium Ion (NO2+)"]; C [label="Arenium Ion Intermediate"]; D [label="2-Bromo-5-nitrobenzoic Acid"]; A -> C [label="Electrophilic Attack"]; B -> C; C -> D [label="Deprotonation"]; } caption: "Electrophilic Aromatic Substitution Mechanism."

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-nitrobenzoic Acid

This protocol is adapted from established laboratory procedures for the nitration of substituted benzoic acids.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromobenzoic Acid | 201.02 | 9.90 g | 49.3 mmol |

| Concentrated Sulfuric Acid (98%) | 98.08 | 25 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 12 mL | - |

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add 25 mL of concentrated sulfuric acid.

-

To the cold sulfuric acid, slowly add 12 mL of concentrated nitric acid while maintaining the temperature below 10 °C. This mixture is the nitrating agent.

-

In a separate beaker, cool 9.90 g of 2-bromobenzoic acid in an ice bath.

-

Slowly and portion-wise, add the cold 2-bromobenzoic acid to the nitrating mixture with continuous stirring. The temperature of the reaction mixture should be maintained below 5 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour.

-

Pour the reaction mixture slowly and carefully onto a beaker containing approximately 200 g of crushed ice with stirring.

-

A white solid product will precipitate. Allow the ice to melt completely.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acid.

-

Dry the product to a constant weight. A typical yield is around 96%.

Purification:

The crude 2-bromo-5-nitrobenzoic acid can be purified by recrystallization. A common solvent system for benzoic acid derivatives is an ethanol/water mixture.[3] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

dot graph "Experimental_Workflow_Step1" { layout=dot; rankdir=TB; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124"]; A [label="Prepare Nitrating Mixture\n(H2SO4 + HNO3)"]; B [label="Add 2-Bromobenzoic Acid\n(Maintain < 5°C)"]; C [label="Stir for 1 hour"]; D [label="Quench on Ice"]; E [label="Vacuum Filtration"]; F [label="Recrystallization"]; A -> B -> C -> D -> E -> F; } caption: "Workflow for the synthesis of 2-bromo-5-nitrobenzoic acid."

Step 2: Synthesis of this compound

This protocol utilizes the Fischer-Speier esterification method.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-5-nitrobenzoic Acid | 246.01 | 5.0 g | 20.3 mmol |

| Methanol | 32.04 | 50 mL | - |

| Concentrated Sulfuric Acid (98%) | 98.08 | 1 mL | - |

Procedure:

-

To a round-bottom flask containing 5.0 g of 2-bromo-5-nitrobenzoic acid, add 50 mL of methanol.

-

With gentle swirling, carefully add 1 mL of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, and finally with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.[4][5]

dot graph "Experimental_Workflow_Step2" { layout=dot; rankdir=TB; node [shape=box, style=rounded, color="#34A853", fontcolor="#202124"]; A [label="Dissolve Acid in Methanol"]; B [label="Add Sulfuric Acid (catalyst)"]; C [label="Reflux for 2-4 hours"]; D [label="Work-up (Extraction & Washes)"]; E [label="Dry and Concentrate"]; F [label="Recrystallization"]; A -> B -> C -> D -> E -> F; } caption: "Workflow for the synthesis of this compound."

Characterization of this compound

| Property | Value |

| Molecular Formula | C₈H₆BrNO₄ |

| Molar Mass | 260.04 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 79-81 °C |

| ¹H NMR (CDCl₃) | δ (ppm): 8.49 (d, 1H), 8.22 (dd, 1H), 8.03 (d, 1H), 3.95 (s, 3H) |

| ¹³C NMR (CDCl₃) | Expected peaks around: δ 164 (C=O), 148 (C-NO₂), 135, 131, 129, 127, 118 (aromatic C), 53 (O-CH₃) |

| IR (KBr) | ν (cm⁻¹): ~1730 (C=O stretch), ~1530 & 1350 (NO₂ stretch), ~1250 (C-O stretch) |

Alternative Synthetic Methodologies

While the described methods are robust and widely applicable, alternative approaches exist for both the nitration and esterification steps.

-

Alternative Nitration: For substrates sensitive to strong acidic conditions, other nitrating agents can be employed, such as nitric acid in acetic anhydride or the use of metal nitrates.[4][6] However, for 2-bromobenzoic acid, the standard nitrating mixture is generally effective and economical.

-

Alternative Esterification:

-

Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8] It is a milder alternative to Fischer esterification and is particularly useful for acid-sensitive substrates or sterically hindered alcohols.[7][8] However, it involves more expensive reagents and the removal of the dicyclohexylurea byproduct.

-

Reaction with Thionyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with methanol to form the ester.[9] This is a high-yielding method but involves the handling of corrosive and moisture-sensitive reagents.

-

Safety and Hazard Considerations

It is imperative to conduct a thorough risk assessment before commencing any experimental work.

-

Nitrating Mixture (Concentrated H₂SO₄ and HNO₃): This mixture is extremely corrosive and a strong oxidizing agent. It can cause severe burns upon contact with skin and eyes. The reaction is highly exothermic and must be performed in an ice bath with slow and controlled addition of reagents. All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[10][11]

-

2-Bromobenzoic Acid: This compound is harmful if swallowed and causes skin and serious eye irritation.[12][13] Avoid inhalation of dust and ensure adequate ventilation.

-

This compound: This compound may cause skin, eye, and respiratory irritation.[14] Standard laboratory safety precautions should be followed.

Conclusion

The synthesis of this compound from 2-bromobenzoic acid is a well-defined two-step process involving electrophilic nitration and Fischer-Speier esterification. A comprehensive understanding of the reaction mechanisms, particularly the directing effects of the substituents in the nitration step, is crucial for achieving the desired regioselectivity. The provided protocols, along with the characterization data, offer a reliable framework for the successful synthesis and purification of this important chemical intermediate. Adherence to strict safety protocols is paramount throughout the entire synthetic sequence.

References

- East Harbour Group. (2022, December 16).

- Chemistry Steps. Converting Carboxylic Acids to Esters.

- Organic Chemistry Portal.

- Compare the Difference Between Similar Terms. (2020, December 4).

- YouTube. (2024, June 6).

- SpectraBase.

- Organic Chemistry Portal.

- Acid to Ester - Common Conditions.

- YouTube. (2024, April 3).

- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- sga.profnit.org.br.

- Homework.Study.com.

- Chemistry LibreTexts. (2023, January 22).

- YouTube. (2021, February 18).

- Fisher Scientific. (2024, March 28).

- Thermo Fisher Scientific. (2025, September 5).

- Fisher Scientific.

- Benchchem. Technical Support Center: Purification of Crude 2-Bromo-N-phenylbenzamide.

- ResearchGate. (2016, January 29). (PDF)

- AIChE. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid.

- Chemistry LibreTexts. (2023, January 4). 15.

- University of Rochester, Department of Chemistry.

- Benchchem.

- Indo American Journal of Pharmaceutical Research. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.

- Chemistry Stack Exchange. (2018, January 5).

- Truman ChemLab.

- YouTube. (2020, March 25).

- Truman ChemLab.

- FUJIFILM Wako Chemicals.

Sources

- 1. sga.profnit.org.br [sga.profnit.org.br]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. differencebetween.com [differencebetween.com]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. One moment, please... [operachem.com]

- 12. 883554-93-6|Methyl 5-bromo-2-nitrobenzoate|BLD Pharm [bldpharm.com]

- 13. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Chemical structure and IUPAC name of Methyl 2-bromo-5-nitrobenzoate

An In-Depth Technical Guide to Methyl 2-bromo-5-nitrobenzoate: Structure, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This compound is a highly functionalized aromatic compound that serves as a pivotal building block in the synthesis of complex organic molecules. Its strategic arrangement of a bromine atom, a nitro group, and a methyl ester on a benzene ring provides a versatile platform for a wide array of chemical transformations. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its critical applications, particularly in the synthesis of pharmaceutical agents. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a practical and trustworthy resource for leveraging this key intermediate in research and development.

Molecular Identity and Physicochemical Properties

The utility of a chemical intermediate is fundamentally dictated by its structure and physical characteristics. Understanding these properties is crucial for designing synthetic routes, predicting reactivity, and ensuring proper handling and storage.

Chemical Structure and IUPAC Nomenclature

This compound is systematically named according to IUPAC rules, which precisely describe the location of each substituent on the benzoate core. Its identity is unambiguously confirmed by its CAS Registry Number.

-

IUPAC Name: this compound[1]

The structure features an ester group at position 1, a bromine atom at position 2, and a nitro group at position 5. This substitution pattern creates a unique electronic environment that governs the molecule's reactivity.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The solid-state nature and solubility profile of this compound are critical for its use in synthesis, dictating solvent choice and reaction setup. The data below is aggregated from supplier and database information.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [2][4][6] |

| Melting Point | 79-81 °C (lit.) | [4][6] |

| Boiling Point | 326.7±22.0 °C (Predicted) | [4][6] |

| Density | 1.673±0.06 g/cm³ (Predicted) | [4][7] |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), and Ethyl Acetate | [4] |

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation. The key features expected in its spectra are:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, influenced by the electron-withdrawing effects of the nitro and ester groups and the anisotropic effect of the bromine. A singlet corresponding to the methyl ester protons (–OCH₃) would appear upfield, typically around 3.9 ppm.[8][9]

-

¹³C NMR (CDCl₃): The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule, as there is no plane of symmetry.[10] The carbonyl carbon of the ester will be significantly downfield (>160 ppm), while the methyl carbon will be upfield (~52 ppm).[10]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretch of the ester (around 1720-1740 cm⁻¹), asymmetric and symmetric stretches of the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and C-Br stretching vibrations.[1][11]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).[1]

Synthesis and Mechanistic Considerations

A robust and reproducible synthetic route is paramount for the reliable supply of any key intermediate. The synthesis of this compound requires careful consideration of directing group effects in electrophilic aromatic substitution.

Retrosynthetic Analysis and Strategic Approach

A direct nitration of methyl benzoate is not a viable strategy, as the ester group is a meta-director, which would yield methyl 3-nitrobenzoate.[10][12] Similarly, bromination of methyl benzoate would also be directed to the meta position. A more logical approach involves starting with a substrate where the directing effects of existing substituents align to produce the desired 2,5-disubstituted pattern.

The most effective strategy is the nitration of methyl 2-bromobenzoate. In this precursor, the bromine atom is an ortho-, para-director, while the methyl ester is a meta-director. The incoming electrophile (the nitronium ion, NO₂⁺) will be directed to positions ortho and para to the bromine. The position para to the bromine (C5) is also meta to the ester group, making it the most electronically favored site for substitution. Steric hindrance from the adjacent ester group at the C6 position (ortho to bromine) further disfavors substitution there. This convergence of electronic and steric effects leads to high regioselectivity for the desired product.

Recommended Synthetic Protocol: Nitration of Methyl 2-bromobenzoate

This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed by standard spectroscopic methods.

Materials:

-

Methyl 2-bromobenzoate

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Formation of Nitrating Mixture: Slowly add concentrated nitric acid dropwise to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C. This exothermic reaction generates the nitronium ion (NO₂⁺) electrophile.[10][13]

-

Substrate Addition: To a separate flask, dissolve methyl 2-bromobenzoate in a minimal amount of concentrated sulfuric acid and cool the mixture to 0 °C.

-

Electrophilic Aromatic Substitution: Add the pre-formed nitrating mixture dropwise to the solution of methyl 2-bromobenzoate. The rate of addition should be controlled to keep the internal temperature below 10 °C. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude solid product.

-

Workup: Isolate the precipitate by vacuum filtration and wash the solid with cold deionized water until the filtrate is neutral. Further wash with a cold, saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

-

Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and melting point analysis to confirm its identity and purity.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Synthesis

The true value of this compound lies in its capacity for selective, sequential transformations of its functional groups, making it a powerful intermediate in multi-step syntheses.

Overview of Reactivity

-

Nucleophilic Aromatic Substitution (SₙAr): The bromine atom is activated towards SₙAr by the strongly electron-withdrawing nitro group in the para position. This allows for the displacement of bromide with various nucleophiles.

-

Cross-Coupling Reactions: The C-Br bond is an excellent handle for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.[7]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (aniline derivative), which is a common precursor for amides, sulfonamides, and diazonium salts.

-

Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly into an amide.

Case Study: A Key Intermediate in Pharmaceutical Synthesis

This compound and its close structural relatives are documented as key intermediates in the synthesis of important pharmaceuticals. For example, related structures like methyl 2-(bromomethyl)-3-nitrobenzoate are used in the synthesis of Lenalidomide, an immunomodulatory drug.[14] The bromo and nitro functionalities allow for the stepwise construction of the complex isoindolinone core of such molecules. This highlights the industrial relevance of this class of compounds in producing active pharmaceutical ingredients (APIs).[15] The strategic use of such intermediates is a core tenet of modern medicinal chemistry, enabling the efficient construction of novel drug candidates.[16]

Caption: Role as a versatile intermediate in chemical synthesis.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically important building block whose value is derived from its well-defined structure and the orthogonal reactivity of its functional groups. A clear understanding of its properties, a reliable synthetic methodology based on fundamental principles of electrophilic aromatic substitution, and an appreciation for its reactivity are essential for its effective use. For researchers in drug discovery and process chemistry, this compound offers a robust and versatile starting point for the synthesis of a diverse range of high-value target molecules.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 245494, this compound. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17750359, Methyl 5-bromo-2-nitrobenzoate. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24727998, Methyl 5-bromo-2-methyl-3-nitrobenzoate. Available at: [Link]

-

SpectraBase (n.d.). This compound [1H NMR]. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21907564, Methyl 3-bromo-2-methyl-5-nitrobenzoate. Available at: [Link]

-

The Royal Society of Chemistry (n.d.). Supplementary Information. Available at: [Link]

- Google Patents (2019). US10392364B2 - Process for synthesis of lenalidomide.

-

Eurocosm (2021). Reaction of bromine / toluene and methyl benzoate and the nitration mixture. Available at: [Link]

-

MySkinRecipes (n.d.). This compound. Available at: [Link]

-

Chemdad (n.d.). This compound. Available at: [Link]

-

Anasazi Instruments (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

-

The Organic Chemistry Tutor (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. Available at: [Link]

-

Ryan, J. (2014). Nitration of Methyl Benzoate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Available at: [Link]

-

Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. Available at: [Link]

Sources

- 1. This compound | C8H6BrNO4 | CID 245494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6942-36-5 | TCI AMERICA [tcichemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. scbt.com [scbt.com]

- 6. High Quality this compound CAS 6942-36-5 for Organic Synthesis - this compound, 6942-36-5 | Made-in-China.com [m.made-in-china.com]

- 7. This compound [myskinrecipes.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. aiinmr.com [aiinmr.com]

- 11. This compound(6942-36-5) IR Spectrum [m.chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-bromo-5-nitrobenzoate

This guide provides an in-depth framework for the safe handling, storage, and disposal of Methyl 2-bromo-5-nitrobenzoate (CAS No. 6942-36-5), a key reagent in various synthetic pathways within pharmaceutical and chemical research. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Understanding the Inherent Risks of this compound

This compound is a combustible solid that presents several health hazards upon exposure.[1] A thorough understanding of its chemical properties is the foundation of a robust safety protocol. The presence of a nitro group and a bromine atom on the benzene ring contributes to its reactivity and toxicological profile.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 6942-36-5 | [1][2] |

| Molecular Formula | C₈H₆BrNO₄ | [3][4] |

| Molecular Weight | 260.04 g/mol | [1][3] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 79-81 °C | [1] |

| Solubility | Soluble in ethanol and acetone.[5] Low water solubility.[2] |

Hazard Identification:

The primary hazards associated with this compound are:

-

Skin Irritation (H315): Causes skin irritation upon contact.[1][3]

-

Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1][3]

-

Respiratory Tract Irritation (H335): Inhalation of dust may lead to respiratory irritation.[1][3]

The causality of these hazards lies in the chemical nature of the compound. The electrophilic character of the aromatic ring, enhanced by the electron-withdrawing nitro group, can lead to reactions with biological macromolecules, causing irritation and potential sensitization.

Engineering Controls: The First Line of Defense

To minimize exposure, all handling of solid this compound should be conducted within a certified chemical fume hood.[6][7] This provides a controlled environment that prevents the inhalation of airborne particles and protects the user from splashes. Ensure that the fume hood has adequate airflow and is regularly inspected. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[2]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection and proper use of PPE are paramount to preventing direct contact with this compound. The following PPE is mandatory when handling this compound:

-